7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde
Overview
Description
7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde, also known as BBDCA, is a chemical compound with diverse applications in scientific research and industry. It has a molecular formula of C15H12O4 and a molecular weight of 256.25 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The InChI code for 7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde is 1S/C15H12O4/c16-8-12-6-13(15-14(7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving 7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde are not available in the search results, it’s worth noting that similar compounds have been used in the detection of carcinogenic heavy metal ions, such as lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis
7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde is an off-white solid .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound can be used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs). These MOFs are synthesized by combining benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions . The resulting MOFs have different physical properties and can be used in various applications .
Ligand Synthesis
7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde can be used in the synthesis of noble ligands. For example, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) is prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Pharmaceutical Applications
Compounds of this class have shown important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Biological Importance
As part of organoselenium chemistry, researchers are in constant search for novel organoselenides of synthetic as well as biological importance .
Inotropic and Vasodilatory Effects
A novel bioactive compound of this class, named LASSBio-294, has shown inotropic and vasodilatory effects .
Material Science
The compound can be used in material science research, particularly in the development of new materials with unique properties .
properties
IUPAC Name |
7-phenylmethoxy-1,3-benzodioxole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-8-12-6-13(15-14(7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLYGYMIOMGBDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224712 | |
Record name | 7-(Phenylmethoxy)-1,3-benzodioxole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
221177-68-0 | |
Record name | 7-(Phenylmethoxy)-1,3-benzodioxole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221177-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Phenylmethoxy)-1,3-benzodioxole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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